molecular formula C8H6F3NO3 B3031460 (3-Nitro-4-(trifluoromethyl)phenyl)methanol CAS No. 372119-86-3

(3-Nitro-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B3031460
CAS No.: 372119-86-3
M. Wt: 221.13 g/mol
InChI Key: QHXWKXXIUPYXPZ-UHFFFAOYSA-N
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Description

(3-Nitro-4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a methanol group (-CH2OH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-4-(trifluoromethyl)phenyl)methanol typically involves the nitration of 4-(trifluoromethyl)benzaldehyde followed by reduction. The nitration step introduces the nitro group onto the benzene ring, and the subsequent reduction step converts the aldehyde group to a methanol group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reaction conditions is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

(3-Nitro-4-(trifluoromethyl)phenyl)methanol has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances biological activity and selectivity in drug formulations. For instance, derivatives of this compound have shown promise in developing anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .

2. Material Science

The compound also finds applications in material science, particularly in the development of high-performance polymers and coatings. The trifluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance, making it suitable for use in harsh environments .

3. Agrochemicals

In agrochemical formulations, this compound is being explored as a potential active ingredient in pesticides and herbicides. Its efficacy against specific pests can be attributed to its unique chemical structure, which disrupts biological processes in target organisms .

Table 1: Comparison of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentIntermediate for anti-cancer drugsSelective inhibitors of tumor pathways
Material ScienceHigh-performance polymers and coatingsProtective coatings for electronics
AgrochemicalsActive ingredient in pesticides and herbicidesTargeted pest control

Case Studies

Case Study 1: Anti-Cancer Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that exhibited potent anti-cancer activity against various cell lines. The research demonstrated that the introduction of the trifluoromethyl group significantly enhanced the compound's bioactivity compared to its non-fluorinated analogs .

Case Study 2: Polymer Coating Innovations

Research conducted at a leading materials science institute investigated the incorporation of this compound into polymer matrices. The results indicated that the addition improved thermal stability and mechanical properties, making these polymers suitable for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of (3-Nitro-4-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Nitro-4-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both a nitro group and a trifluoromethyl group on the benzene ring enhances its reactivity and stability, making it a versatile compound for various applications. Additionally, the methanol group provides a site for further chemical modifications, expanding its utility in synthetic chemistry .

Biological Activity

(3-Nitro-4-(trifluoromethyl)phenyl)methanol is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which significantly influence its chemical behavior and biological activity. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the nitro group can be reduced to form reactive intermediates that may interact with cellular components.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The presence of the trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
  • Reactive Intermediates : The nitro group can undergo reduction within biological systems, potentially leading to the formation of reactive species that can affect various cellular pathways .
  • Target Interaction : The compound may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to biological responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may show anticancer effects by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in combating bacterial infections .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in treated mice compared to controls. This suggests that the compound may inhibit inflammatory pathways effectively.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerReduced cell viability
Anti-inflammatoryDecreased cytokine levels
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

[3-nitro-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)3-7(6)12(14)15/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXWKXXIUPYXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461258
Record name [3-nitro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372119-86-3
Record name [3-nitro-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(Trifluoromethyl)benzoic acid (15 g, 78.9 mmol) in 90 mL of concentrated sulfuric acid was treated dropwise with a mixture of fuming nitric acid (2 mL) and sulfuric acid (24 mL). The reaction mixture was stirred at ambient temperature for 48 hours and quenched into ice-water. The resulting precipitate (12 g) was collected by filtration, washed with water and dried under reduced pressure. The resulting dry solid (12 g) was dissolved in THF (300 mL), cooled to 0° C., treated with 1M borane-tetrahydrofuran complex (80 mL) and stirred at ambient temperature overnight. Methanol (5 mL) was added dropwise followed by dropwise addition of concentrated HCl (5 mL), refluxed for 1 hour and evaporated to dryness and partitioned between water and diethyl ether. The organic layer was dried over MgSO4 and concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 30% ethyl acetate hexanes to provide the title compound (3.6 g, 20% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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